molecular formula C6H7ClN2S B057538 4-Chloro-6-methyl-2-(methylthio)pyrimidine CAS No. 17119-73-2

4-Chloro-6-methyl-2-(methylthio)pyrimidine

Cat. No. B057538
CAS RN: 17119-73-2
M. Wt: 174.65 g/mol
InChI Key: ALMBOXQFPLQVLF-UHFFFAOYSA-N
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Patent
US07718801B2

Procedure details

5.93 mL of 4-chloro-2-methylthiopyrimidine was dissolved in 50 mL of diethyl ether, and 100 mL of methyllithium (1M diethyl ether solution) was gradually added to the solution at −78° C. The reaction solution was stirred at 0° C. for 1 hour, and then a solution prepared by mixing 2.3 mL of water and 15 mL of tetrahydrofuran was added thereto. The reaction solution was stirred at the same temperature for 10 minutes, and then 50 mL of a tetrahydrofuran solution containing 13.7 g of 2,3-dichloro-5,6-dicyanohydroquinone was added thereto. The reaction solution was stirred at the same temperature for 1 hour, and then 100 mL of a 1 N aqueous solution of sodium hydroxide was added to the reaction solution. The obtained reaction solution was extracted with hexane, and the organic layer was washed with a 1 N aqueous solution of sodium hydroxide and saturated brine. After drying over anhydrous magnesium sulfate, the insolubles were filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to obtain 5.1 g of 4-chloro-6-methyl-2-(methylthio)pyrimidine [42-1] as a pale yellow solid.
Quantity
5.93 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.7 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.C[Li].Cl[C:13]1C(Cl)=C(O)C(C#N)=C(C#N)C=1O.[OH-].[Na+]>C(OCC)C.O1CCCC1.O>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:13])[N:5]=[C:4]([S:8][CH3:9])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.93 mL
Type
reactant
Smiles
ClC1=NC(=NC=C1)SC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C[Li]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
13.7 g
Type
reactant
Smiles
ClC1=C(O)C(=C(C(=C1Cl)O)C#N)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution prepared
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at the same temperature for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The obtained reaction solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with hexane
WASH
Type
WASH
Details
the organic layer was washed with a 1 N aqueous solution of sodium hydroxide and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C)SC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.